molecular formula C20H24O5 B13409531 10-O-Methyl Gibberellin A95

10-O-Methyl Gibberellin A95

Cat. No.: B13409531
M. Wt: 344.4 g/mol
InChI Key: YLRCJLYCVYKISQ-HOWNIQBVSA-N
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Description

Historical Trajectory of Gibberellin Discovery and Initial Characterization

The journey to understanding gibberellins (B7789140) began in Japan with the observation of the "bakanae" or "foolish seedling" disease in rice, which caused the plants to grow excessively tall and spindly. frontiersin.orgresearchgate.net In the late 19th and early 20th centuries, scientists identified that a fungus, later named Gibberella fujikuroi, was responsible for these symptoms. frontiersin.orgresearchgate.net By the 1930s, Japanese researchers had successfully isolated and crystallized the active compounds from the fungus, which they named gibberellins A and B. researchgate.net

Following World War II, this research captured international attention, leading to the isolation and characterization of gibberellic acid (GA3). researchgate.net A significant breakthrough occurred in the mid-1950s when it was confirmed that gibberellin-like substances were not exclusive to fungi but were also endogenous to higher plants. researchgate.net This discovery solidified their status as a major class of plant hormones. researchgate.net

Contemporary Classification and Structural Diversity of the Gibberellin Family

Gibberellins are classified based on their chemical structure, rather than their biological function. wikipedia.org All gibberellins are diterpenoid acids derived from the ent-gibberellane skeleton. wikipedia.org They are systematically named GAn in the order of their discovery. wikipedia.org As of 2020, 136 distinct gibberellins had been identified from plants, fungi, and bacteria. wikipedia.org

The structural diversity of gibberellins is primarily based on the number of carbon atoms they possess. They are categorized into two main groups: C20-gibberellins, which have a 20-carbon framework, and C19-gibberellins, which have lost the 20th carbon atom and possess a five-member lactone bridge. frontiersin.orgwikipedia.org Generally, the C19-gibberellins are the biologically active forms of the hormone. wikipedia.org Further structural variations, such as hydroxylation, also play a critical role in determining the biological activity of a specific gibberellin. wikipedia.org

Key Characteristics of Gibberellin Classes

ClassNumber of Carbon AtomsKey Structural FeatureGeneral Biological Activity
C20-Gibberellins20Full 20-carbon skeletonPrimarily precursors to C19-GAs
C19-Gibberellins19Loss of C-20, presence of a lactone bridgeBiologically active forms

Positioning of 10-O-Methyl Gibberellin A95 within the Gibberellin Landscape

This compound is understood as a methylated derivative of Gibberellin A95 (GA95). GA95 itself is a naturally occurring C19-gibberellin that has been identified in plant species such as Prunus cerasus (sour cherry) and Prunus persica (peach). nih.gov The nomenclature "10-O-Methyl" indicates the addition of a methyl group at the 10th position of the Gibberellin A95 structure. In the context of academic research, this compound is recognized as an intermediate in the synthesis of Gibberellin A95.

While direct research into the specific biological activities of this compound is limited, its existence points to the metabolic pathways involved in regulating the levels of active gibberellins in plants. The study of such derivatives is crucial for a comprehensive understanding of hormone homeostasis.

Methylation is a common biochemical modification in plants that can significantly alter the activity, mobility, and stability of various metabolites, including hormones. researchgate.net In the context of gibberellins, specific enzymes known as gibberellin methyltransferases (GAMTs) catalyze the addition of a methyl group to the carboxyl group of GAs. nih.gov

Research on the plant Arabidopsis thaliana has identified two such enzymes, GAMT1 and GAMT2. nih.gov Studies have shown that the expression of these enzymes is prominent during seed development. nih.gov The methylation of gibberellins by GAMT1 and GAMT2 is believed to be a mechanism for deactivating the hormones. nih.gov This deactivation is particularly important during the maturation of seeds, as it helps to regulate the levels of active GAs, which could otherwise interfere with seed dormancy and germination. researchgate.netnih.gov Consequently, methylated gibberellins are generally considered to be inactive forms of the hormone, playing a key role in the intricate regulation of plant growth and development. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H24O5

Molecular Weight

344.4 g/mol

IUPAC Name

methyl (1R,2R,5S,8S,9S,10R,11R)-5-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylate

InChI

InChI=1S/C20H24O5/c1-11-9-18-10-19(11,23)8-5-12(18)20-7-4-6-17(2,16(22)25-20)14(20)13(18)15(21)24-3/h4,7,12-14,23H,1,5-6,8-10H2,2-3H3/t12-,13-,14-,17-,18+,19+,20-/m1/s1

InChI Key

YLRCJLYCVYKISQ-HOWNIQBVSA-N

Isomeric SMILES

C[C@@]12CC=C[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@](C4)(C(=C)C5)O)C(=O)OC)OC2=O

Canonical SMILES

CC12CC=CC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)OC)OC2=O

Origin of Product

United States

Advanced Perspectives on Gibberellin Biosynthesis and Metabolism

Elucidation of Gibberellin Biosynthetic Pathways in Higher Plants

The journey from basic precursors to bioactive gibberellins (B7789140) involves two primary pathways that supply the initial building blocks, followed by a series of modifications catalyzed by specific enzymes.

In higher plants, gibberellins are predominantly synthesized from isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP), which are generated through the methylerythritol phosphate (B84403) (MEP) pathway. nih.govwikipedia.org This pathway operates within the plastids and utilizes glyceraldehyde-3-phosphate and pyruvate (B1213749) as its initial substrates. frontiersin.orgyoutube.com The MEP pathway is responsible for the synthesis of various isoprenoids, including carotenoids and the precursors for gibberellins. frontiersin.org The key rate-limiting enzymes in the MEP pathway are 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR). frontiersin.org

While the MEP pathway is the primary source of precursors for gibberellin biosynthesis in plastids, the mevalonic acid (MVA) pathway, located in the cytosol, also contributes to the isoprenoid pool. nih.govresearchgate.net The MVA pathway begins with acetyl-CoA and proceeds through the intermediate mevalonic acid. wikipedia.org Although the MVA pathway is mainly responsible for the synthesis of sterols, there is evidence of some crossover of intermediates between the MVA and MEP pathways, suggesting a degree of metabolic flexibility. nih.gov However, for gibberellin biosynthesis in higher plants, the MEP pathway is the major contributor. nih.gov

The biosynthesis of the gibberellin skeleton from the C5 isoprenoid units involves a series of enzymatic steps:

Formation of Geranylgeranyl Diphosphate (GGDP): IPP and DMAPP are converted to the C20 compound geranylgeranyl diphosphate (GGDP), the common precursor for all diterpenes, including gibberellins. nih.govnih.gov

Cyclization Reactions: In the plastids, two terpene cyclases, ent-copalyl diphosphate synthase (CPS) and ent-kaurene (B36324) synthase (KS), catalyze the conversion of GGDP to ent-kaurene. nih.govnih.govsteberlab.org

Oxidation Steps in the Endoplasmic Reticulum: ent-kaurene is then transported to the endoplasmic reticulum, where it undergoes a series of oxidations catalyzed by two cytochrome P450 monooxygenases: ent-kaurene oxidase (KO) and ent-kaurenoic acid oxidase (KAO). nih.govnih.gov These reactions lead to the formation of GA12, the first gibberellin in the pathway. nih.govyoutube.com

Modifications in the Cytosol: In the final stage, which occurs in the cytoplasm, GA12 is converted into various other GAs through the action of 2-oxoglutarate-dependent dioxygenases (2-ODDs), primarily GA 20-oxidases (GA20ox) and GA 3-oxidases (GA3ox). nih.govnih.gov These enzymes are responsible for producing the bioactive gibberellins, such as GA1 and GA4. nih.govsteberlab.org

Table 1: Key Enzymes in Gibberellin Biosynthesis

EnzymeAbbreviationLocationFunction
ent-copalyl diphosphate synthaseCPSPlastidConverts GGDP to ent-copalyl diphosphate
ent-kaurene synthaseKSPlastidConverts ent-copalyl diphosphate to ent-kaurene
ent-kaurene oxidaseKOEndoplasmic ReticulumOxidizes ent-kaurene
ent-kaurenoic acid oxidaseKAOEndoplasmic ReticulumConverts ent-kaurenoic acid to GA12
GA 20-oxidaseGA20oxCytosolCatalyzes later steps in the pathway
GA 3-oxidaseGA3oxCytosolCatalyzes the final step to produce bioactive GAs

Divergence and Convergent Evolution of Gibberellin Biosynthesis Across Organisms

Gibberellins are not exclusive to higher plants; they are also produced by some fungi and bacteria. rothamsted.ac.uknih.gov Interestingly, while the final gibberellin products can be structurally identical between plants and fungi, the biosynthetic pathways and the enzymes involved show significant differences. rothamsted.ac.uknih.gov For example, the enzymes catalyzing equivalent steps in plants and the fungus Gibberella fujikuroi are often unrelated in terms of their amino acid sequences. rothamsted.ac.uknih.gov This suggests that the ability to synthesize gibberellins evolved independently in plants and fungi, a classic example of convergent evolution. rothamsted.ac.uknih.gov

Regulatory Mechanisms of Gibberellin Homeostasis

The levels of bioactive gibberellins are tightly controlled within the plant to ensure proper growth and development. This regulation, known as homeostasis, is achieved through several mechanisms:

Transcriptional Regulation: The expression of genes encoding key biosynthetic and catabolic enzymes is a major point of control. bohrium.comacs.org For instance, the expression of GA20ox and GA3ox genes is often subject to feedback regulation, where high levels of bioactive GAs repress their transcription. sci-hub.sesemanticscholar.org Conversely, low GA levels can lead to an upregulation of these genes.

Hormonal Crosstalk: Other phytohormones, such as auxins and brassinosteroids, can influence gibberellin biosynthesis. nih.govmdpi.com For example, auxin has been shown to regulate the expression of certain GA biosynthetic genes. nih.gov

Environmental Signals: External cues like light and temperature can also modulate gibberellin levels. nih.gov For example, light can influence the expression of GA biosynthetic genes, thereby linking developmental processes to environmental conditions. nih.gov

Deactivation Pathways: In addition to biosynthesis, the deactivation of bioactive gibberellins is also a critical aspect of homeostasis. frontiersin.org This can occur through 2β-hydroxylation catalyzed by GA 2-oxidases (GA2ox), or through methylation and other modifications. nih.govfrontiersin.org

The compound 10-O-Methyl Gibberellin A95 is a methylated derivative of a gibberellin. lgcstandards.com While not a primary product of the main biosynthetic pathways described, its existence highlights the diverse modifications that gibberellins can undergo, either naturally as part of deactivation or through synthetic chemistry for research purposes.

Transcriptional and Post-Transcriptional Regulation of Biosynthetic Genes

The production of gibberellins is a meticulously controlled process, primarily managed at the genetic level to ensure that the concentration of bioactive GAs is finely tuned to developmental needs and environmental signals.

Transcriptional Regulation: A primary control point in GA biosynthesis lies in the transcription of genes encoding key enzymes, especially GA 20-oxidase (GA20ox) and GA 3-oxidase (GA3ox), which are responsible for the final steps in producing active GAs. This regulation operates through a negative feedback loop. nih.gov Elevated levels of bioactive GAs suppress the expression of these genes, thereby curbing further synthesis. Conversely, a deficit in GAs leads to an increase in their transcription. nih.gov This homeostatic balance is orchestrated by DELLA proteins, which act as master negative regulators of GA signaling. In the absence of GAs, DELLA proteins accumulate and repress the transcription of GA biosynthetic genes. The presence of GAs triggers their binding to the GIBBERELLIN INSENSITIVE DWARF1 (GID1) receptor, leading to the degradation of DELLA proteins and consequently activating the expression of GA biosynthetic genes.

The regulatory landscape is further complicated by the interplay with other plant hormones. Auxin, for example, has been demonstrated to positively regulate the expression of certain GA biosynthetic genes, highlighting a complex hormonal crosstalk in the governance of plant architecture and development. nih.govnih.gov

Regulatory FactorRole in GA BiosynthesisPlant Species Studied
DELLA Proteins (e.g., RGA, GAI)Negative regulators; repress transcription of GA20ox and GA3ox genes.Arabidopsis thaliana
PIF3/PIF4Phytochrome-interacting factors that interact with DELLAs to regulate GA-responsive genes.Arabidopsis thaliana
ARF ProteinsAuxin Response Factors that can mediate auxin-induced expression of GA biosynthetic genes.Arabidopsis thaliana

Post-Transcriptional Regulation: Beyond transcriptional control, evidence is mounting for the role of post-transcriptional modifications in modulating GA biosynthesis. These mechanisms can involve the regulation of the stability and processing of messenger RNA (mRNA) transcripts of GA biosynthetic genes. For instance, it is proposed that specific microRNAs (miRNAs) may target the mRNAs of enzymes involved in GA synthesis, leading to their degradation or preventing their translation into proteins. This provides an additional layer of precision in controlling the levels of active GAs.

Catabolic Pathways and Inactivation of Gibberellins

The precise concentration of bioactive GAs is not only determined by their rate of synthesis but also by their breakdown and inactivation. Plants have evolved multiple pathways to convert active GAs into inactive forms, thereby modulating their physiological impact.

The most extensively studied mechanism for GA inactivation is 2β-hydroxylation, a reaction catalyzed by a class of enzymes known as GA 2-oxidases (GA2ox). annualreviews.org These enzymes add a hydroxyl group to the second carbon atom of the GA molecule, which abolishes its biological activity. annualreviews.org The expression of the genes encoding GA2ox enzymes is typically stimulated by high concentrations of bioactive GAs, a regulatory circuit known as feed-forward regulation. nih.gov This enables the plant to efficiently and rapidly diminish the levels of active GAs when they become excessive. nih.gov

In addition to 2β-hydroxylation, other deactivation mechanisms have been identified:

Epoxidation: In certain plant species, including rice, the formation of an epoxide ring on the GA molecule serves as a means of inactivation. This process is catalyzed by a cytochrome P450 monooxygenase encoded by the Elongated Uppermost Internode (EUI) gene. wikipedia.org

Methylation: The carboxyl group of a GA molecule can undergo methylation, a reaction facilitated by GA methyltransferases (GAMTs). This chemical modification also leads to the inactivation of the hormone. wikipedia.org

EnzymeReaction CatalyzedSubstrates
GA 2-oxidase (GA2ox)2β-hydroxylationBioactive GAs (e.g., GA1, GA4) and their precursors
EUI (cytochrome P450)EpoxidationBioactive GAs
GA Methyltransferase (GAMT)Methylation of the carboxyl groupBioactive GAs

Investigating the Biosynthetic Origin and Fate of this compound

Proposed Role as an Intermediate in Gibberellin A95 Synthesis

Despite its availability from chemical suppliers, comprehensive searches of scientific databases and the broader literature have not yielded any published research on the biosynthesis, metabolism, or potential biological function of this compound. There are currently no studies that propose or investigate this compound as an intermediate in the synthesis of Gibberellin A95 or any other metabolic pathway within plants or other organisms. Consequently, its relevance in the context of plant biology remains an open and uninvestigated question.

Molecular and Cellular Mechanisms of Gibberellin Signal Transduction

Perception of Gibberellin Signals: The GIBBERELLIN INSENSITIVE DWARF 1 (GID1) Receptor

The perception of the gibberellin signal is initiated by the GIBBERELLIN INSENSITIVE DWARF 1 (GID1) receptor, a soluble nuclear protein. wikipedia.org The binding of a bioactive gibberellin molecule to GID1 induces a conformational change in the receptor. This change is crucial for the subsequent steps in the signaling cascade. The GID1 receptor possesses a binding pocket that accommodates the gibberellin molecule, and this interaction is a prerequisite for the receptor's activation and its ability to interact with downstream components.

The formation of the GA-GID1 complex is the primary event in gibberellin perception, setting the stage for the derepression of the signaling pathway. The affinity of different gibberellins (B7789140) for the GID1 receptor varies, which in turn influences their biological activity.

Downstream Signaling Cascades and Gene Expression Modulation

The degradation of DELLA proteins triggers a cascade of downstream signaling events. The newly activated transcription factors modulate the expression of a host of genes involved in various cellular processes. These genes encode proteins that are directly or indirectly involved in cell wall modification, cell cycle progression, and metabolic pathways that support plant growth. nih.gov

The specific set of genes that are up- or down-regulated in response to gibberellin can vary depending on the plant tissue, developmental stage, and environmental conditions. This differential gene expression ultimately orchestrates the diverse physiological effects of gibberellins.

Investigating Potential Unique Signaling Properties of 10-O-Methyl Gibberellin A95

While the canonical gibberellin signaling pathway is well-established, the specific role of modified gibberellins like this compound is an area of ongoing investigation. Methylation is a known mechanism for the deactivation of gibberellins in plants. nih.govnih.gov The addition of a methyl group, in this case at the 10-O position of Gibberellin A95, can significantly alter the molecule's structure and its ability to interact with the GID1 receptor.

Based on the established principles of gibberellin activity and deactivation, it is hypothesized that this compound is likely a biologically inactive or significantly less active form of Gibberellin A95. The presence of the methyl group may sterically hinder the binding of the molecule to the GID1 receptor's active site.

Interactive Data Table: Hypothetical Binding Affinity and Biological Activity

CompoundGID1 Receptor Binding AffinityPredicted Biological Activity
Gibberellin A95HighHigh
This compoundLow to None (Hypothesized)Low to None (Hypothesized)

If this compound fails to bind effectively to the GID1 receptor, it would be unable to induce the conformational change necessary for the recruitment and subsequent degradation of DELLA proteins. Consequently, DELLA proteins would remain stable and continue to repress the expression of gibberellin-responsive genes. This would result in an attenuation or complete blockage of the gibberellin-mediated growth responses.

Further experimental studies are required to definitively characterize the interaction of this compound with the GID1 receptor and its downstream effects on DELLA protein stability and gene expression. Such research would provide valuable insights into the structure-activity relationships of gibberellins and the mechanisms of their deactivation.

Physiological and Developmental Functions of Gibberellins in Plant Systems

Regulation of Vegetative Organ Development and Growth

Gibberellins (B7789140) play a pivotal role in shaping the vegetative body of a plant, influencing the size and structure of its stems, leaves, and roots. Their activity is concentrated in rapidly growing regions such as the shoot apex, young leaves, and embryos. gcwgandhinagar.com

One of the most prominent effects of gibberellins is the promotion of stem elongation. gcwgandhinagar.comomexcanada.comstudy.com This is achieved through the stimulation of both cell division and cell elongation. omexcanada.comduke.edusavemyexams.com In the intercalary meristems of stems, gibberellins increase the transcription of genes that encode for cyclin-dependent protein kinases, which are crucial for cell division. duke.edu

Furthermore, GAs facilitate cell elongation by modifying the cell wall's properties. tandfonline.com They upregulate the expression of genes for enzymes like xyloglucan (B1166014) endotransglycosylases (XETs) and expansins. duke.edu These enzymes help to loosen the cell wall, increasing its plasticity and allowing for water uptake, which results in cell expansion. omexcanada.comduke.edutandfonline.com This hormonal action is critical for the natural growth processes of stems and can reverse genetic dwarfism in certain plants. gcwgandhinagar.comduke.edu

Table 1. Effect of Gibberellin Levels on Maize Leaf Dimensions
ConditionEffect on Leaf LengthEffect on Leaf WidthEffect on Leaf Thickness
Gibberellin Deficiency (dwarf3 mutant)Reduced by 60%Slight, non-significant increaseSlight, non-significant increase
Gibberellin Overproduction (UBI::GA20OX-1)Increased by 50%Reduced by ~15%Reduced by ~15%

The role of gibberellins in root development is complex and involves regulating both the longitudinal and radial growth patterns of the root meristem. frontiersin.orgnih.gov Gibberellin signaling is necessary for root extension, as it influences the rate of cell division in the meristem and cell expansion in the elongation zone. rothamsted.ac.uktaylorfrancis.com The growing tip of the root can synthesize its own gibberellins. rothamsted.ac.uktaylorfrancis.com

High concentrations of gibberellin during the early stages of root development can inhibit certain aspects of radial patterning, while a subsequent reduction in GA levels promotes it. frontiersin.orgnih.gov This dynamic regulation suggests that gibberellins act as a sort of molecular timer for root development. frontiersin.orgnih.gov The interaction between gibberellins and other hormones, particularly auxin, is crucial for root growth, although the specific effects can be contradictory depending on the plant species and context. nih.gov For instance, in some cases, GAs promote lateral root formation, while in others, they are inhibitory. nih.gov

Control of Reproductive Phase Transition and Organogenesis

Gibberellins are key regulators of the transition from vegetative growth to the reproductive phase. They are involved in the induction of flowering, particularly in long-day and biennial plants, and are essential for the proper development of floral organs. nih.govwikipedia.orgoup.com

Gibberellins promote flowering by activating key floral integrator genes in various parts of the plant. oup.com In Arabidopsis, for example, GAs induce the expression of genes like LEAFY (LFY) and SUPPRESSOR OF OVEREXPRESSION OF CONSTANS 1 (SOC1) in the meristems and FLOWERING LOCUS T (FT) in the leaves. oup.com

While not required for the initial specification of floral organs, gibberellin signaling is vital for their subsequent growth and development. nih.govoup.com GA-deficient mutants often exhibit retarded growth of all floral organs and can be male-sterile due to abortive stamen development. nih.gov The hormone promotes the development of petals, stamens, and anthers by overcoming the repressive effects of DELLA proteins. nih.gov However, the effect of GAs on flowering can be variable; in some fruit trees, for instance, applying gibberellins can inhibit flower induction. researchgate.netnih.gov

Table 2. Key Floral Integrator Genes Activated by Gibberellins in Arabidopsis
GeneLocation of ActivationFunction
FLOWERING LOCUS T (FT)LeavesActs as a long-distance signal (florigen) to initiate flowering.
LEAFY (LFY)Inflorescence and Floral MeristemsA key regulator that specifies floral meristem identity.
SUPPRESSOR OF OVEREXPRESSION OF CONSTANS 1 (SOC1)Inflorescence and Floral MeristemsIntegrates signals from multiple flowering pathways.

Specific forms of gibberellins can have highly specialized roles in the formation of reproductive structures. Research on the fern Lygodium japonicum has identified Gibberellin A9 methyl ester (GA9-me) as a natural substance that regulates the formation of its reproductive organs. nih.gov

In this species, GA9-me acts as an antheridiogen, a substance that induces the formation of antheridia (male reproductive structures). nih.gov Simultaneously, it inhibits the formation of archegonia (female reproductive structures). nih.gov This compound is remarkably potent, inducing antheridium formation at concentrations as low as 10-10 M. nih.gov The plant's own tissues can rapidly convert exogenously applied Gibberellin A9 into the active methyl ester form, highlighting a localized and efficient mechanism for controlling sexual differentiation. nih.gov In some plants, gibberellins are known to promote maleness, increasing the production of male flowers. youtube.comyoutube.com

Seed Development and Germination Physiology

Gibberellins (GAs) are crucial phytohormones that regulate multiple stages of a plant's life cycle, including seed development and germination. frontiersin.org The transition from seed dormancy to germination is largely controlled by the balance between gibberellins and abscisic acid (ABA). nih.gov High levels of GA promote the breakdown of dormancy and initiate germination. nih.gov

During seed development, GAs contribute to the proper formation of the embryo and the accumulation of nutrient reserves. frontiersin.org Upon imbibition of water by a mature seed, the embryo synthesizes and releases GAs, which then diffuse to the aleurone layer, a specialized tissue surrounding the endosperm. wikipedia.org This signaling cascade triggers the synthesis and secretion of hydrolytic enzymes. wikipedia.orgplantcelltechnology.com

The process of germination is heavily dependent on the action of these GA-induced enzymes. omexcanada.com They are critical for breaking down stored food reserves within the seed, providing the necessary energy for the embryo to grow. omexcanada.com For instance, GAs stimulate the production of α-amylase, which hydrolyzes starch into sugars, and proteases, which break down proteins. researchgate.net This mobilization of stored energy is essential for the growth of the embryonic root (radicle) and subsequent seedling establishment. omexcanada.com In some plant species, the application of exogenous gibberellins can overcome seed dormancy that is otherwise enforced by environmental factors like light or cold temperatures. byjus.comyoutube.com

Several genes and transcription factors are involved in the GA-mediated regulation of seed germination. For example, in Arabidopsis, DELLA proteins act as repressors of germination, and GAs promote their degradation, thereby allowing germination to proceed. nih.gov The transcription factor PIL5 is another key regulator that influences both GA and ABA signaling pathways to control germination in response to light. frontiersin.org

Key Processes in Gibberellin-Mediated Seed Germination

ProcessDescriptionKey Molecules Involved
Dormancy BreakingOvercomes physiological dormancy to enable germination.Gibberellins (GAs), Abscisic Acid (ABA)
Enzyme SynthesisInduces the production of hydrolytic enzymes in the aleurone layer.α-amylase, proteases
Reserve MobilizationBreaks down stored starch and proteins into usable energy for the embryo.Glucose, amino acids
Embryo GrowthPromotes the growth and emergence of the radicle.DELLA proteins, PIL5

Fruit Set and Development

Gibberellins play a pivotal role in the transition of a flower's ovary into a developing fruit, a process known as fruit set. pnas.org This developmental step is typically initiated by pollination and fertilization, which stimulate the production of plant hormones, including auxins and gibberellins, within the ovary. pnas.org While both hormones are involved, GA signaling is often considered a downstream and essential component for successful fruit set. pnas.org

Following fruit set, gibberellins continue to influence fruit development by promoting cell division and cell expansion, which contribute to the final size of the fruit. omexcanada.comfrontiersin.org The application of gibberellins can lead to an increase in fruit size in various horticultural crops. ncert.nic.in For instance, they are widely used in viticulture to produce larger grapes. wikipedia.org

An interesting application of gibberellins in horticulture is the induction of parthenocarpy, which is the development of fruit without fertilization, resulting in seedless fruits. researchgate.net This has been successfully demonstrated in various fruit crops. researchgate.net In some species, GAs can also delay fruit senescence, extending the time fruits can remain on the plant and thereby prolonging the market period. ncert.nic.in

The molecular mechanisms underlying GA's role in fruit development are complex and involve interactions with other hormone signaling pathways. nih.gov For example, the interplay between GA and ABA is crucial for fruit development and ripening. nih.gov

Functions of Gibberellins in Fruit Set and Development

FunctionDescriptionExamples of Application
Fruit SetInitiates the development of the ovary into a fruit following pollination.Ensuring successful fruit production in various crops.
Fruit GrowthPromotes cell division and expansion, leading to increased fruit size.Increasing the size of grapes and other fruits.
ParthenocarpyInduces the development of seedless fruits.Production of seedless grapes and clementines. wikipedia.org
Delay of SenescenceSlows down the aging and ripening process of fruits.Extending the harvest time and shelf life of fruits. ncert.nic.in

Modulation of Carbon and Nutrient Metabolism

One of the most well-characterized functions of gibberellins is their role in the mobilization of stored starch, particularly during seed germination. wikipedia.orgplantcelltechnology.com In cereal grains, the embryo releases GAs which signal the aleurone layer to synthesize and secrete α-amylase. wikipedia.org This enzyme is crucial for the breakdown of starch stored in the endosperm into glucose, which provides the necessary energy for the growing embryo. wikipedia.org

The induction of α-amylase and other hydrolytic enzymes, such as proteases and ribonucleases, is a key mechanism by which gibberellins regulate nutrient availability within the plant. researchgate.netdoubtnut.com This process is not limited to seed germination; GAs can also influence starch metabolism in other tissues and at different developmental stages. The ability of GAs to stimulate the production of hydrolytic enzymes has been harnessed in industrial processes, such as the malting of barley in the brewing industry, where GA3 is used to accelerate the process. ncert.nic.inwikipedia.org

Research has shown that exogenous application of GA can enhance the catalytic activity of α-amylase, leading to increased levels of soluble sugars. mdpi.com This highlights the direct regulatory role of gibberellins in carbon metabolism, ensuring that energy reserves are made available when and where they are needed for plant growth and development.

Hypothesized or Observed Specific Physiological Effects of 10-O-Methyl Gibberellin A95

Currently, there is a significant lack of specific research on the physiological effects of this compound in plant systems. Scientific literature does not provide detailed studies on its specific role in seed development, fruit set, or starch mobilization. This compound is primarily documented in chemical synthesis literature and is available as a reference standard. lgcstandards.com

However, we can hypothesize about its potential activity based on the structure-activity relationships of gibberellins. The biological activity of gibberellins is highly dependent on their chemical structure. oup.com Methylation of the carboxyl group of gibberellins is a known metabolic process in plants, catalyzed by enzymes such as GAMT1 and GAMT2 in Arabidopsis. nih.gov This methylation can serve as a mechanism to modulate the cellular concentrations of active GAs. nih.gov

Generally, methylation of the C-6 carboxyl group in gibberellins leads to their inactivation. The methyl ester form is often considered a biologically inactive conjugate. Therefore, it can be hypothesized that this compound, being a methyl ester of Gibberellin A95, is likely to be an inactive form of this gibberellin. Its primary role in the plant may be as a precursor that can be hydrolyzed back to the active Gibberellin A95, or it may be a step in a catabolic pathway leading to its degradation.

Further research, including bioassays and metabolic studies, is required to determine the precise physiological effects of this compound and to either confirm or refute the hypothesis of its inactivity.

Interactions of Gibberellins with Endogenous and Exogenous Factors

Phytohormone Crosstalk and Interdependency

The physiological effects of gibberellins (B7789140) are modulated through a complex network of interactions with other plant hormones. This "crosstalk" can be synergistic, where the hormones amplify each other's effects, or antagonistic, where they have opposing actions, allowing for precise control over developmental processes.

Synergistic and Antagonistic Interactions with Auxins, Cytokinins, and Abscisic Acid

Gibberellins (GAs) and auxins frequently exhibit a synergistic relationship, particularly in promoting stem elongation. Both hormones can stimulate the degradation of DELLA proteins, which are key repressors of GA signaling, thereby promoting growth. For instance, auxin can upregulate the expression of GA biosynthetic genes, leading to increased GA levels and enhanced growth.

In contrast, the relationship between gibberellins and abscisic acid (ABA) is predominantly antagonistic. This opposition is fundamental to the regulation of seed germination and dormancy. Gibberellins promote germination by stimulating the production of hydrolytic enzymes that break down stored food reserves in the seed, while ABA inhibits this process and maintains dormancy. The balance between the levels of GA and ABA is therefore a critical determinant of whether a seed will germinate or remain dormant.

Cytokinins and gibberellins can have both synergistic and antagonistic interactions depending on the specific developmental context. For example, in some species, both hormones are required for fruit set and development. However, they often have opposing roles in the regulation of shoot and root growth, with cytokinins primarily promoting cell division in the shoot apical meristem and gibberellins promoting stem elongation.

Table 1: Summary of Gibberellin Interactions with Key Phytohormones

Interacting HormonePredominant InteractionKey Developmental Processes Affected
Auxins SynergisticStem Elongation, Fruit Development, Root Growth
Abscisic Acid (ABA) AntagonisticSeed Germination, Dormancy, Stomatal Regulation
Cytokinins Context-DependentShoot and Root Apical Meristem Activity, Fruit Development

Interplay with Jasmonic Acid, Ethylene, Brassinosteroids, and Strigolactones

The interaction network of gibberellins extends to a wider range of phytohormones. Ethylene and gibberellins can act synergistically to promote hypocotyl elongation in light-grown seedlings. This interaction is crucial for seedlings as they emerge from the soil and reach for light.

Conversely, jasmonic acid (JA), a hormone primarily involved in defense responses against pests and pathogens, often acts antagonistically with gibberellins. For example, JA can inhibit GA-induced growth, likely as a mechanism to redirect resources from growth towards defense during times of stress. Strigolactones, which are involved in regulating shoot branching, have also been shown to interact with the GA pathway, although the precise nature of this crosstalk is still under investigation.

Environmental Regulation of Gibberellin Pathways

The synthesis and activity of gibberellins are not solely determined by internal developmental programs but are also heavily influenced by external environmental signals. This allows plants to tailor their growth and development to prevailing conditions.

Influence of Light Quality and Photoperiod

Light is a dominant environmental factor regulating gibberellin metabolism. Plants can perceive different wavelengths of light through photoreceptors like phytochromes and cryptochromes. In many species, red light, perceived by phytochromes, leads to a decrease in the levels of bioactive GAs, which in turn inhibits stem elongation. Conversely, a reduction in the ratio of red to far-red light, which occurs in the shade of other plants, can lead to an increase in GA biosynthesis and a rapid elongation response as the plant tries to outcompete its neighbors for light. Photoperiod, or the length of the day, also regulates GA levels, particularly in relation to the induction of flowering in long-day plants.

Temperature Effects on Gibberellin Metabolism and Activity

Temperature plays a crucial role in modulating gibberellin pathways. For many plant species, a period of cold, known as stratification, is required to break seed dormancy, and this process is associated with an increase in GA biosynthesis. Similarly, vernalization, the promotion of flowering by a prolonged period of cold, often involves changes in GA metabolism. Higher ambient temperatures can also influence GA levels, often leading to increased stem elongation, a phenomenon that is becoming increasingly relevant in the context of global climate change.

Gibberellin-Mediated Responses to Abiotic Stress Conditions

Gibberellins are integral to a plant's ability to respond and adapt to various abiotic stresses, such as drought, salinity, and extreme temperatures. The response is often complex, with GAs sometimes mitigating and at other times exacerbating the effects of stress. For instance, under drought conditions, a reduction in GA levels can lead to the closure of stomata, helping the plant to conserve water. However, maintaining a certain level of GA activity can also be important for promoting recovery once the stress is alleviated. The interplay between GAs and ABA is particularly critical in orchestrating these stress responses, with ABA levels typically increasing under stress to promote protective measures, often by antagonizing GA-driven growth processes.

Table 2: Role of Gibberellins in Abiotic Stress Responses

Stress ConditionGeneral Gibberellin ResponseAdaptive Significance
Drought Levels often decreasePromotes stomatal closure, reduces water loss
Salinity Can be reduced, impacting germinationInhibition of germination in unfavorable saline soils
High Temperature Can promote growthMay lead to heat-induced elongation to cool leaves
Cold Temperature Levels increase post-stratificationBreaks seed dormancy and promotes germination

Drought Tolerance Mechanisms

Gibberellins are key regulators of plant responses to drought stress. The general mechanism involves a reduction in the levels of bioactive GAs, which in turn leads to the stabilization of DELLA proteins. nih.gov These proteins are negative regulators of GA signaling and their accumulation under drought conditions helps to restrict plant growth, thereby conserving resources. nih.gov This growth restriction is a crucial survival strategy, as it reduces water consumption and allows the plant to withstand periods of limited water availability.

Research has shown that modulating GA levels can directly impact a plant's ability to tolerate drought. For instance, transgenic plants with reduced GA levels or sensitivity have demonstrated enhanced drought resistance. mdpi.com The reduction in GA signaling can lead to decreased transpiration rates, which helps in maintaining cellular hydration under water-deficient conditions. mdpi.com

Key Research Findings on Gibberellins and Drought Tolerance:

Research FocusKey Findings
GA-deficient mutants Exhibit enhanced drought tolerance due to reduced growth and water usage.
Overexpression of GA2ox (GA-inactivating enzyme) Leads to increased drought tolerance by lowering endogenous bioactive GA levels.
DELLA protein stabilization Acts as a central hub in integrating drought stress signals with growth regulation.
Crosstalk with Abscisic Acid (ABA) GA and ABA often act antagonistically to fine-tune drought responses, with ABA promoting stomatal closure and GA promoting growth.

Salinity Stress Mitigation

Salinity is a major abiotic stress that adversely affects plant growth and productivity. Gibberellins are involved in mediating plant responses to high salt concentrations in the soil. Similar to drought stress, salinity stress can lead to a reduction in the levels of bioactive GAs and an accumulation of DELLA proteins, which helps in restricting growth and conserving energy. nih.gov

Effects of Gibberellin Application on Plants Under Salt Stress:

ParameterEffect of Salinity StressEffect of Exogenous GA Application
Seed Germination InhibitedPromoted
Plant Growth (Shoot and Root) ReducedEnhanced
Ion Homeostasis Increased Na+ uptake, decreased K+ uptakeDecreased Na+ uptake, increased K+ uptake
Oxidative Stress IncreasedReduced

Responses to Cold and Heat Stress

Gibberellins play a significant role in how plants respond to temperature extremes.

Cold Stress: Exposure to cold temperatures can lead to a decrease in the levels of bioactive gibberellins. nih.gov This reduction in GA levels is a part of the plant's acclimation process to cold, as it helps to slow down growth and conserve resources. The accumulation of DELLA proteins under cold stress is also a key factor in enhancing cold tolerance. nih.gov Some studies have indicated that an increase in GA production is stimulated by exposure to cold, which can play a role in processes like breaking dormancy and seed germination. wikipedia.org

Heat Stress: High temperatures can also impact gibberellin metabolism and signaling. While the specific responses can vary depending on the plant species and the duration of the heat stress, some research suggests that heat stress can lead to a decrease in the levels of bioactive GAs. The application of GA has been shown to mitigate some of the negative effects of heat stress on plant growth and development. researchgate.net

Investigating the Role of 10-O-Methyl Gibberellin A95 in Hormonal Networks or Stress Responses

Currently, there is no scientific literature available that specifically investigates the role of this compound in hormonal networks or stress responses in plants. Its biological activity and function remain uncharacterized.

However, the broader class of gibberellins is known to be intricately involved in complex hormonal networks that regulate plant growth, development, and responses to environmental stimuli. Gibberellins interact with other major plant hormones, including auxins, abscisic acid (ABA), cytokinins, and ethylene, through a process known as hormonal crosstalk. nih.gov

This crosstalk allows plants to fine-tune their responses to various internal and external cues. For example, the interaction between gibberellins and auxins is crucial for stem elongation, while the antagonistic relationship between gibberellins and ABA plays a key role in regulating seed germination and dormancy. nih.gov In stress responses, the balance between gibberellins and ABA is critical for modulating growth arrest and stress tolerance mechanisms. nih.gov

Given that this compound is a derivative of a known gibberellin, it is plausible that it could have some biological activity, potentially as a precursor, an inactive form, or even a modulator of the activity of other gibberellins. However, without specific research, any potential role in hormonal networks or stress responses is purely speculative. Future studies are needed to elucidate the specific biological functions of this compound.

Advanced Analytical Methodologies for Gibberellin Metabolomics and Profiling

Methodological Considerations for the Detection and Quantification of Methylated Gibberellins (B7789140), including 10-O-Methyl Gibberellin A95

The analysis of methylated gibberellins, such as this compound, within complex biological matrices presents unique analytical challenges. Due to their structural similarity to endogenous non-methylated gibberellins and their typically low abundance, highly sensitive and selective analytical methods are required for their accurate detection and quantification. Methodologies often involve sophisticated chromatographic separation coupled with advanced mass spectrometric techniques.

A significant consideration in the analysis of methylated gibberellins is the need to differentiate them from their non-methylated counterparts and other closely related metabolites. This necessitates high-resolution separation techniques, such as gas chromatography (GC) or liquid chromatography (LC), followed by mass spectrometry (MS) for definitive identification and quantification.

Sample Preparation and Derivatization:

Effective sample preparation is a critical first step to remove interfering substances and enrich the concentration of the target analytes. For gibberellins, this often involves solid-phase extraction (SPE) to isolate a fraction containing the compounds of interest.

Following extraction, derivatization is a common strategy employed, particularly for GC-MS analysis. Methylation of the carboxyl group of gibberellins is a standard procedure to increase their volatility and improve their chromatographic behavior. For compounds that are already methylated at other positions, such as this compound, further derivatization of any remaining functional groups, like hydroxyl groups, may be necessary. Trimethylsilylation is a frequently used method to convert hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers, which are more amenable to GC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For methylated gibberellins, GC coupled with selected ion monitoring (SIM) mass spectrometry offers high sensitivity and selectivity. In GC-SIM, the mass spectrometer is set to detect only specific ions characteristic of the target analyte, which significantly reduces background noise and improves the limit of detection.

One study on the enzymatic methylation of gibberellins in Arabidopsis thaliana utilized GC-SIM for the analysis of methylated gibberellin products. The researchers confirmed the identity of the methylated products by comparing their retention times and mass spectra with those of authentic standards. While this study did not specifically report on this compound, the methodology is directly applicable. For instance, the analysis of MeGA20, a methylated gibberellin, was performed after derivatization to its TMSi ester.

Analytical Technique Instrumentation Derivatization Key Findings
Gas Chromatography-Selected Ion Monitoring (GC-SIM)Mass spectrometer equipped with a gas chromatograph and a capillary column.Trimethylsilylation (TMSi) of hydroxyl groups.Enabled the identification and confirmation of enzymatically produced methylated gibberellins by comparison with authentic standards.

Liquid Chromatography-Mass Spectrometry (LC-MS):

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an indispensable tool for the analysis of a wide range of plant hormones, including gibberellins and their derivatives. LC-MS/MS offers the advantage of analyzing less volatile and thermally labile compounds without the need for extensive derivatization.

The use of a liquid chromatography system coupled with a tandem mass spectrometer, such as a quadrupole/time-of-flight (Q-Tof) instrument, allows for the separation, identification, and quantification of methylated gibberellins with high accuracy. Isotope-labeled internal standards are often employed to ensure precise quantification by correcting for matrix effects and variations in instrument response. A study investigating gibberellin methylation in plants utilized a sophisticated LC-MS/MS system for the quantitative analysis of various gibberellins. nih.gov

Analytical Technique Instrumentation Internal Standards Key Advantages
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Quadrupole/time-of-flight tandem mass spectrometer with an ultra-performance liquid chromatograph.Deuterium-labeled gibberellins ([2H]-GAs).High sensitivity and specificity for quantification; suitable for analyzing a broad range of gibberellins without derivatization.

Detailed Research Findings:

Research into the enzymatic methylation of gibberellins has provided valuable insights into the analytical methodologies required for these compounds. In a study by Varbanova et al. (2007), two enzymes from Arabidopsis thaliana, GAMT1 and GAMT2, were shown to methylate the carboxyl group of various gibberellins. nih.gov The products of these enzymatic reactions were analyzed and verified using both thin-layer chromatography (TLC) and GC-MS. nih.gov

For the GC-MS analysis, the methylated gibberellin products were further derivatized to form trimethylsilyl (TMSi) esters. nih.gov The mass spectra and retention times of these derivatives were then compared to authentic standards to confirm their identity. nih.gov Although endogenous levels of methylated gibberellins were not detected in the wild-type plants in this particular study, the developed analytical methods using isotope-labeled standards proved effective for their potential analysis. nih.gov

The kinetic properties of the GAMT enzymes were also determined, revealing their affinity for various gibberellin substrates. For example, GAMT1 and GAMT2 exhibited Michaelis-Menten kinetics with Km values for several gibberellins in the low micromolar range, indicating a high affinity. nih.gov

Enzyme Substrate Km (µM) Kcat (pkat/mg protein)
GAMT1GA915.8 ± 1.813.5 ± 0.4
GA45.4 ± 0.612.5 ± 0.3
GA2011.2 ± 1.210.3 ± 0.3
GAMT2GA91.9 ± 0.28.8 ± 0.2
GA42.5 ± 0.32.9 ± 0.1
GA342.3 ± 0.38.1 ± 0.2

Data adapted from Varbanova et al., The Plant Cell, 2007. nih.gov

This table showcases the substrate specificity of the methyltransferases, which is crucial information for understanding the metabolic pathways leading to the formation of methylated gibberellins. The analytical methods developed in such studies provide a solid foundation for the future detection and quantification of specific methylated gibberellins like this compound in various biological systems.

Synthetic Biology and Chemical Modification of Gibberellins for Research Purposes

Chemoenzymatic Synthesis of Gibberellin Analogs and Probes

Chemoenzymatic synthesis leverages the high selectivity of enzymes for specific reactions on chemically synthesized precursors, enabling the creation of complex molecules that are difficult to produce through purely chemical or biological means. In the field of gibberellin research, this approach has been pivotal in generating analogs and probes to investigate their metabolic pathways and receptor interactions.

The synthesis of these specialized molecules often begins with a readily available gibberellin, such as gibberellic acid (GA3), which can be obtained in large quantities from fungal fermentation. nih.gov Chemical methods are then employed to introduce specific modifications, such as the addition of functional groups that can act as photoaffinity labels or fluorescent tags. researchgate.net Enzymes, particularly those from the gibberellin biosynthesis pathway like GA oxidases, can then be used to perform highly specific transformations that would be challenging to achieve with conventional chemical reagents. This combination of chemical flexibility and enzymatic precision allows for the targeted production of a wide range of gibberellin derivatives for research purposes.

Rational Design of Gibberellin Derivatives to Explore Structure-Activity Relationships

The rational design of gibberellin derivatives is a key strategy for understanding how structural features of the GA molecule influence its biological function. This approach involves making targeted chemical modifications to the gibberellin scaffold and then assessing the impact of these changes on biological activity, such as receptor binding or the induction of a physiological response. researchgate.net

Key structural elements of gibberellins (B7789140) that are often targeted for modification include the C-3 and C-13 hydroxyl groups, the C-6 carboxyl group, and the lactone bridge between carbons 4 and 10. For instance, modifications at the C-16 and C-17 positions have been shown to influence the interaction of gibberellins with their receptors. researchgate.net By systematically altering these and other positions, researchers can map the critical domains of the GA molecule required for its activity. This knowledge is invaluable for the design of novel plant growth regulators with enhanced or inhibitory properties.

Methylation is a common modification in natural product chemistry and has been shown to affect the biological activity of various compounds. nih.gov In the context of gibberellins, methylation can alter the polarity and conformation of the molecule, which in turn can impact its ability to bind to its receptor and elicit a biological response. The study of methylated gibberellins, such as 10-O-Methyl Gibberellin A95, can therefore provide valuable insights into the structure-activity relationships of this important class of plant hormones.

Modification SiteGeneral Effect on BioactivityReference
C-3 HydroxylationGenerally required for high bioactivity researchgate.net
C-13 HydroxylationCan influence the level of bioactivity researchgate.net
C-6 CarboxylationEssential for biological function researchgate.net
C-16, C-17 ModificationsCan modulate receptor binding and activity researchgate.net
MethylationOften leads to deactivation nih.gov

Synthetic Routes to this compound and Related Methylated Gibberellins

While specific synthetic routes for this compound are not extensively detailed in publicly available literature, general methods for the methylation of gibberellins provide a likely pathway for its synthesis. The methylation of gibberellins typically involves the reaction of a gibberellin containing a free hydroxyl or carboxyl group with a methylating agent.

In planta, the methylation of gibberellins is carried out by S-adenosyl-L-methionine (SAM)-dependent methyltransferases (MTs). nih.gov These enzymes catalyze the transfer of a methyl group from SAM to a specific position on the gibberellin molecule. Research has shown that methylation of the carboxyl group of gibberellins by enzymes such as GAMT1 and GAMT2 serves to deactivate the hormone, likely playing a role in regulating its levels during processes like seed development. nih.gov

For the chemical synthesis of a compound like this compound, where the methyl group is attached to an oxygen atom at the 10-position, a direct methylation of Gibberellin A95 would be the most straightforward approach. This would likely involve the use of a methylating agent such as methyl iodide or diazomethane (B1218177) in the presence of a suitable base to deprotonate the target hydroxyl group, facilitating the nucleophilic attack to form the methyl ether. The choice of solvent and reaction conditions would be critical to ensure the selectivity of the methylation at the desired position, especially if other reactive functional groups are present in the molecule.

The synthesis of related methylated gibberellins, such as various gibberellin methyl esters, has been reported and often involves standard esterification procedures. nih.gov These synthetic efforts are crucial for providing the necessary compounds to study the biological effects of methylation on gibberellin activity.

Development of Chemical Inhibitors and Agonists of Gibberellin Pathways

The development of chemical compounds that can either inhibit or mimic the effects of gibberellins is a major focus of agricultural and plant biology research. These molecules serve as powerful tools to manipulate plant growth and to dissect the gibberellin signaling pathway.

Inhibitors of the gibberellin pathway, often referred to as plant growth retardants, are widely used in agriculture to produce more compact plants and to prevent lodging in cereal crops. nih.gov These inhibitors typically target enzymes in the gibberellin biosynthesis pathway. For example, some inhibitors block the early steps of the pathway, while others target the later oxidation steps that lead to the formation of bioactive GAs. The rational design of these inhibitors is often based on the structure of the natural substrates of these enzymes.

Agonists , or mimics, of gibberellins are compounds that can activate the gibberellin signaling pathway. The development of GA agonists can be guided by the known structure-activity relationships of natural gibberellins. By synthesizing derivatives with modifications that enhance receptor binding or stability, it is possible to create potent agonists. Computational modeling of the gibberellin receptor, GID1, has also provided insights into the key interactions between the hormone and its receptor, which can inform the design of novel agonists. nih.gov

The study of modified gibberellins, including methylated forms, is integral to these efforts. While methylation often leads to deactivation, understanding this process can aid in the design of more stable and potent agonists by blocking sites of metabolic inactivation. Conversely, some modified gibberellins may act as competitive inhibitors of GA biosynthetic enzymes or as antagonists at the receptor level. nih.gov Therefore, the synthesis and characterization of compounds like this compound contribute to the broader goal of developing a comprehensive toolkit of chemical probes to modulate and understand the gibberellin pathway.

Compound ClassMode of ActionExample Application
GA Biosynthesis InhibitorsBlock enzymes in the GA synthesis pathwayPlant growth retardants in agriculture
GA AgonistsActivate the GA signaling pathwayPromoting fruit growth and germination
GA AntagonistsBlock the GA receptor or downstream signalingResearch tools to study GA responses

Emerging Research Frontiers and Biotechnological Applications of Gibberellin Science

Genetic Engineering and Molecular Breeding Strategies for Modulating Gibberellin Status

Genetic engineering and molecular breeding are pivotal in tailoring crop characteristics by modulating their gibberellin status. These strategies often target key genes in the GA biosynthesis and signaling pathways to achieve desired agronomic traits.

One of the primary goals of modulating GA levels is to control plant stature. The "Green Revolution" of the 1960s was largely driven by the introduction of semi-dwarf varieties of wheat and rice, which were less prone to lodging (bending over) and had a higher harvest index. nih.govnih.gov These varieties often carry mutations in genes involved in GA biosynthesis or response. nih.gov For instance, genes encoding enzymes like GA 20-oxidase and GA 3-oxidase, which are involved in the final steps of bioactive GA synthesis, are common targets for modification. oup.comwikipedia.orgnih.gov Overexpression of these genes can lead to increased plant height, while their suppression results in a dwarf phenotype. wikipedia.org

Molecular breeding techniques, such as marker-assisted selection (MAS), allow for the efficient identification and selection of plants with desirable alleles for GA-related genes. asrb.org.in This accelerates the development of crop varieties with optimal plant height and architecture. researchgate.net Furthermore, the advent of genome-editing technologies like CRISPR/Cas9 offers precise tools to modify specific GA-related genes, enabling the creation of novel alleles that can fine-tune plant growth and development. nih.gov

These genetic manipulations not only affect plant height but also have pleiotropic effects on other developmental processes, including seed germination, flowering time, and fruit development. nih.govgcwgandhinagar.com Therefore, a thorough understanding of the GA signaling network is crucial for predicting and mitigating any undesirable side effects of these modifications.

Applications in Enhancing Crop Productivity and Quality in Controlled Environments and Field Conditions

The modulation of gibberellin levels has direct applications in enhancing both the productivity and quality of crops in various agricultural settings.

In controlled environments such as greenhouses, the application of GA biosynthesis inhibitors like paclobutrazol (B33190) is a common practice to produce more compact and aesthetically pleasing ornamental plants. nih.gov Conversely, exogenous application of bioactive GAs can be used to promote the growth of certain vegetable crops. For example, in lettuce and rocket grown in floating systems, low concentrations of gibberellic acid (GA3) in the nutrient solution have been shown to stimulate biomass accumulation and leaf expansion, leading to enhanced yields. mdpi.com In sugarcane, gibberellin application promotes internode elongation, resulting in taller plants and consequently higher sugar yields. agriculture.institute

In field conditions, manipulating GA levels can lead to significant improvements in crop quality. In viticulture, for instance, the application of gibberellins (B7789140) is a standard practice for increasing the fruit size and bunch length in grapes. shaalaa.com It can also induce seedlessness in certain grape varieties. omexcanada.com In apples, gibberellin treatments can lead to larger and more uniform fruits. agriculture.institute Beyond fruit crops, gibberellins can be used to enhance the malting quality of barley by promoting the synthesis of hydrolytic enzymes during germination. gcwgandhinagar.com

The timing and concentration of GA applications are critical factors that determine their effects on crop productivity and quality. agriculture.institute Research continues to optimize these parameters for a wide range of crops and growing conditions.

CropApplication of Gibberellin ModulationOutcome
Wheat and Rice Introduction of semi-dwarf genes (altered GA pathway)Reduced lodging, increased harvest index nih.govnih.gov
Grapes Exogenous GA applicationIncreased fruit size, bunch length, seedlessness shaalaa.comomexcanada.com
Sugarcane Exogenous GA applicationIncreased internode elongation, higher sugar yield agriculture.institute
Lettuce and Rocket Low concentration of GA in hydroponic solutionStimulated growth and enhanced yield mdpi.com
Apples Exogenous GA applicationLarger and more uniform fruits agriculture.institute
Barley Exogenous GA application during maltingPromotion of germination and enzyme synthesis gcwgandhinagar.com

Engineering Plant Resilience to Environmental Stresses through Gibberellin Pathway Manipulation

Emerging evidence suggests a significant role for gibberellins in mediating plant responses to various environmental stresses. Consequently, manipulating the GA pathway is being explored as a strategy to enhance crop resilience.

Plants often respond to abiotic stresses such as drought, salinity, and cold by reducing their growth, a process that is frequently associated with decreased levels of bioactive GAs. nih.govbiologists.com This reduction in GA levels leads to the accumulation of DELLA proteins, which are negative regulators of GA signaling and act to restrain growth. nih.gov This growth restraint is considered an adaptive response that helps plants conserve resources and survive under unfavorable conditions.

The interplay between GA and other plant hormones, particularly abscisic acid (ABA), is crucial in the stress response. sciengine.com GA and ABA often have antagonistic effects, and the balance between these two hormones is critical in regulating growth and stress tolerance. nih.gov By fine-tuning the GA pathway, it may be possible to develop crops that can better withstand the challenges of a changing climate.

Unexplored Physiological Roles and Metabolic Pathways of 10-O-Methyl Gibberellin A95

While the roles of bioactive gibberellins are well-established, the physiological significance of modified forms, such as this compound, remains largely unexplored. However, recent discoveries regarding the methylation of gibberellins provide a framework for understanding its potential function.

Methylation of gibberellins at the C-6 carboxyl group is a deactivation mechanism. annualreviews.org In Arabidopsis thaliana, two enzymes, GAMT1 and GAMT2, have been identified as gibberellin methyltransferases. annualreviews.orgfrontiersin.org These enzymes catalyze the transfer of a methyl group from S-adenosyl-L-methionine to various GAs, including bioactive forms and their precursors, to produce the corresponding methyl esters. annualreviews.org This process of methylation is thought to be a way for the plant to regulate the levels of active GAs, particularly during seed development and germination. nih.govnih.gov

Based on this understanding, this compound is likely an inactive form of Gibberellin A95. Its formation would represent a point of metabolic control, effectively removing GA95 from the pool of potentially active gibberellins. The physiological role of this compound itself is likely to be minimal in terms of promoting growth. Instead, its significance lies in the process of its formation and potential subsequent degradation or transport.

Further research is needed to elucidate the specific contexts in which GA95 is methylated. It is possible that this modification plays a role in tissue-specific regulation of GA levels or in long-distance transport of GA precursors. The enzymes responsible for the demethylation of methylated GAs, which would reverse the inactivation, are yet to be identified. The discovery of such enzymes would add another layer of complexity and control to the regulation of GA homeostasis.

Prospects for Targeted Modification of Methylated Gibberellins in Agricultural and Horticultural Practices

The targeted modification of methylated gibberellins holds potential for innovative applications in agriculture and horticulture. By manipulating the expression of gibberellin methyltransferases, it may be possible to fine-tune the levels of bioactive GAs with greater precision than by targeting the main biosynthesis pathway alone.

For instance, enhancing the expression of GAMT genes in specific tissues or at particular developmental stages could be a strategy to reduce GA levels and thereby control plant height or promote stress tolerance. This approach might offer a more subtle way to modulate growth compared to the use of broad-spectrum GA biosynthesis inhibitors.

Conversely, suppressing the expression of GAMT genes could lead to an increase in the levels of bioactive GAs. This could be beneficial in situations where enhanced growth is desired, such as to increase biomass in forage crops or to promote fruit development. nih.gov The ability to target the methylation of specific GAs could also provide a means to alter the balance of different bioactive GAs in a plant, potentially leading to novel growth characteristics.

The development of technologies for targeted genome methylation could also be applied to the regulation of GAMT genes. oup.com By altering the methylation status of the promoter regions of these genes, their expression could be either enhanced or suppressed, providing a sophisticated tool for controlling GA methylation and, consequently, plant growth and development.

As our understanding of the enzymes and genes involved in the metabolism of methylated gibberellins expands, so too will the opportunities for their targeted modification in crop improvement programs. This represents a promising frontier in the ongoing effort to develop more productive and resilient agricultural systems.

Q & A

Basic Research Questions

Q. How can researchers identify and quantify 10-O-Methyl Gibberellin A95 in plant tissues?

  • Methodology :

  • Extraction : Use acetone and ethyl acetate for solvent-based extraction, followed by anti-extraction to isolate gibberellins from interfering substances .
  • Quantification : Employ fluorescence spectrophotometry or reverse-phase HPLC with UV detection (e.g., at 254 nm). For structural confirmation, combine with mass spectrometry (MS) or nuclear magnetic resonance (NMR) .
  • Validation : Cross-reference retention times and spectral data with authentic standards.

Q. What is the natural occurrence of this compound, and how does it differ from its parent compound, GA95?

  • Natural Sources : GA95 is found in Prunus cerasus (cherry) seeds and peach fruits, while 10-O-Methyl GA95 is a semi-synthetic derivative not widely reported in nature .
  • Functional Differences : Methylation at the 10-OH position may alter solubility, receptor binding, or metabolic stability. Comparative studies require bioassays in model plants (e.g., Arabidopsis) to assess physiological effects .

Q. What experimental controls are critical when studying this compound’s bioactivity?

  • Controls :

  • Negative Controls : Use untreated plants or solvent-only treatments.
  • Positive Controls : Include GA95 or GA3 (a bioactive gibberellin) to benchmark activity.
  • Endogenous GA Depletion : Utilize GA biosynthesis inhibitors (e.g., paclobutrazol) or GA-deficient mutants (e.g., Arabidopsis ga1-3) to isolate exogenous effects .

Advanced Research Questions

Q. How can researchers synthesize this compound with regioselective precision?

  • Synthesis Strategy :

  • Protecting Groups : Temporarily protect reactive hydroxyl groups (e.g., 3-OH, 13-OH) to ensure methylation occurs specifically at the 10-OH position.
  • Reagents : Use methyl iodide (CH₃I) or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) under anhydrous conditions.
  • Characterization : Confirm regiochemistry via ¹H-NMR (e.g., absence of 10-OH proton at δ 4.5–5.0 ppm) and high-resolution MS .

Q. How should researchers design experiments to resolve contradictions in reported bioactivity data for 10-O-Methyl GA95?

  • Approach :

  • Model Systems : Compare results across species (e.g., Arabidopsis, rice) to assess conserved vs. divergent responses.
  • Dose-Response Curves : Test a wide concentration range (e.g., 0.1–100 μM) to identify non-linear effects.
  • Cross-Reactivity Checks : Use immunoassays with antibodies specific to methylated vs. non-methylated gibberellins to rule out detection bias .

Q. What methodologies are suitable for studying 10-O-Methyl GA95’s metabolic stability in planta?

  • Techniques :

  • Isotopic Labeling : Synthesize ¹³C- or ²H-labeled 10-O-Methyl GA95 to track metabolic turnover via LC-MS.
  • Enzyme Assays : Incubate with cytochrome P450 monooxygenases (key GA metabolizers) to identify demethylation products .

Q. How can researchers integrate 10-O-Methyl GA95 into multi-hormone interaction studies?

  • Experimental Design :

  • Hormone Cocktails : Combine with auxins, cytokinins, or abscisic acid at physiologically relevant ratios.
  • Transcriptomics : Use RNA-seq to identify co-regulated genes (e.g., GA-responsive GID1 or DELLA repressors) .
  • Statistical Analysis : Apply factorial ANOVA to dissect additive/synergistic effects .

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